Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate
Description
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate is a synthetic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 5. The amino group at position 4 connects to a methyl ester-terminated propanoate side chain. Key structural attributes include:
- Thienopyrimidine core: A bicyclic system combining thiophene and pyrimidine rings.
- Substituents: 5,6-Dimethyl groups enhance hydrophobicity and steric bulk.
- Side chain: A methyl ester (-COOCH₃) improves lipophilicity compared to carboxylic acids.
This compound’s design likely aims to optimize pharmacokinetic properties, such as membrane permeability, by balancing polar (amino, ester) and nonpolar (methyl) groups.
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoate |
InChI |
InChI=1S/C12H15N3O2S/c1-7-8(2)18-12-10(7)11(14-6-15-12)13-5-4-9(16)17-3/h6H,4-5H2,1-3H3,(H,13,14,15) |
InChI Key |
YFZWEZYLUWPLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves several steps. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then reacted with appropriate reagents to introduce the amino and propanoate ester groups. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thienopyrimidine derivatives.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Medicine: Research has shown that thienopyrimidine derivatives, including this compound, exhibit promising anticancer activity against various cancer cell lines
Industry: It is employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Functional Group Variations
- Amino vs. Thio/sulfanyl-linked analogs (CID 719976, CAS 442571-27-9) introduce sulfur atoms, which may alter electronic properties and metabolic stability .
- Ester vs. Carboxylic Acid :
Substituent Effects
- Methyl vs. Ethyl Groups: 5,6-Dimethyl substituents (target compound, CID 719976) provide moderate steric hindrance. 6-Ethyl substitution (AC1LDG9U) increases hydrophobicity and may enhance binding to hydrophobic protein pockets .
Stereochemical Considerations
The R-configuration in CID 2209832-18-6 highlights the role of chirality in biological activity, suggesting enantioselective interactions with targets like enzymes or receptors .
Biological Activity
Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity based on various studies, highlighting key findings, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄S₂
- Molecular Weight : 286.43 g/mol
- CAS Number : 5423-98-3
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Tubulin Polymerization : Some thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
- DNA Damage Induction : Similar compounds have demonstrated the ability to induce double-strand DNA breaks, which can trigger apoptotic pathways in tumor cells .
Antitumor Activity
A significant body of research has focused on the antitumor activity of thieno[2,3-d]pyrimidine derivatives:
| Compound | Cell Line | EC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | T47D (breast cancer) | 0.008 | Apoptosis induction via tubulin inhibition |
| Compound B | MDA-MB-231 (breast cancer) | <1.0 | DNA damage induction |
| This compound | Various tumor lines | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Case Studies
- Study on Apoptosis Induction : A study investigated the effects of a related thieno[2,3-d]pyrimidine on T47D human breast cancer cells. The compound induced apoptosis with an EC₅₀ value as low as 0.008 µM, demonstrating high potency in inducing cell death through tubulin polymerization inhibition .
- In Vivo Efficacy : In vivo studies have shown that certain thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor effects without noticeable toxicity in animal models. The mechanism involved was linked to the selective uptake by tumor cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
